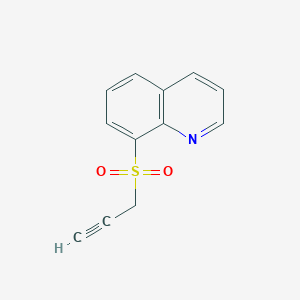![molecular formula C24H30N2O6S B4020695 ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4020695.png)
ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxylate is a compound that has garnered interest in various scientific fields due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions. For example, Khalid et al. (2014) describe the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, starting from ethyl piperidine-4-carboxylate. This process involves several steps, including sulfonylation and hydrazide formation (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
Mambourg et al. (2021) analyzed the crystal structures of two alanylpiperidine analogues, providing insights into different crystal packings and polymorph risks, which are relevant for understanding the molecular structure of similar compounds (Mambourg, Tumanov, Henon, Lanners, Garcia-Ladona, & Wouters, 2021).
Chemical Reactions and Properties
The reactions of piperidine derivatives can involve various substitutions and transformations. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrates complex reactions involving protective group manipulation and cyclization (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their crystal structures. As shown in the study by Khan et al. (2013), the crystal and molecular structure of certain piperidine derivatives can impact their physical properties, including hydrogen bonding and intermolecular interactions (Khan, Ibrar, Lal, Altaf, & White, 2013).
Chemical Properties Analysis
Understanding the chemical properties of piperidine derivatives requires examining their reactions under various conditions. Warren and Knaus (1987) explored the reactions of tetrahydropyridines with organic azides, leading to the formation of sulfonamides, indicative of the diverse chemical reactivity of these compounds (Warren & Knaus, 1987).
Applications De Recherche Scientifique
Crystal Structures and Potential Applications
Crystal Structures of Alanylpiperidine Analogues : The study of the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its analogues has provided insights into their potential as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). This research highlights the polymorph risk assessment and different crystal packings observed among the analogues, indicating their significance in developing therapeutic agents targeting UCH-L1 enzyme functions (Mambourg et al., 2021).
Pharmaceutical and Biological Research
Anticancer Potential : Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed promising results as anticancer agents. The synthesis and evaluation of these compounds have led to identifying specific derivatives with low IC50 values, indicating strong potential as anticancer agents relative to doxorubicin, used as a reference. This study underscores the importance of further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Neuroprotective and CNS Disorders : The N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend a polypharmacological approach to treating complex diseases, including CNS disorders. Selected compounds from this study have demonstrated distinct antidepressant-like and pro-cognitive properties in vivo, warranting further exploration for their therapeutic potential (Canale et al., 2016).
Material Science and Electrochemical Applications
Ionic Liquids in Electrochemical Applications : The synthesis and characterization of ionic liquids with substituted piperidinium cations have been investigated for their stability and potential in high-voltage electrochemical applications. These studies provide insights into the physicochemical and electrochemical properties of novel ionic liquids, promising for future developments in energy storage and conversion technologies (Savilov et al., 2016).
Propriétés
IUPAC Name |
ethyl 1-[2-(N-methylsulfonyl-4-phenoxyanilino)propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-4-31-24(28)19-14-16-25(17-15-19)23(27)18(2)26(33(3,29)30)20-10-12-22(13-11-20)32-21-8-6-5-7-9-21/h5-13,18-19H,4,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUVIKAIEKRHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(4-bromophenyl)sulfonyl]oxy}benzoate](/img/structure/B4020612.png)
![N-[4-(2,5-dioxo-3-{[3-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4020613.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4020620.png)
![methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4020631.png)



![4-methyl-3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B4020655.png)
![2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4020661.png)

![6-bromo-3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4020679.png)
![2,5-dimethyl-3-{3-[1-(2-propoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4020681.png)

![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4020706.png)